molecular formula C9H17NO B14676160 (4S,4aS)-4-Methylhexahydro-1H,3H-pyrido[1,2-c][1,3]oxazine CAS No. 28941-51-7

(4S,4aS)-4-Methylhexahydro-1H,3H-pyrido[1,2-c][1,3]oxazine

Cat. No.: B14676160
CAS No.: 28941-51-7
M. Wt: 155.24 g/mol
InChI Key: ROMDKRLAFURCAI-BDAKNGLRSA-N
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Description

(4S,4aS)-4-Methylhexahydro-1H,3H-pyrido[1,2-c][1,3]oxazine is a heterocyclic organic compound It is characterized by a fused ring system that includes a pyridine ring and an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4aS)-4-Methylhexahydro-1H,3H-pyrido[1,2-c][1,3]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted pyridine with an appropriate oxirane derivative. The reaction conditions often include the use of a strong base to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4S,4aS)-4-Methylhexahydro-1H,3H-pyrido[1,2-c][1,3]oxazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may include the use of strong acids or bases, depending on the nature of the substituent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(4S,4aS)-4-Methylhexahydro-1H,3H-pyrido[1,2-c][1,3]oxazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (4S,4aS)-4-Methylhexahydro-1H,3H-pyrido[1,2-c][1,3]oxazine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (4S,4aS)-4-Methylhexahydro-1H,3H-pyrido[1,2-c][1,3]oxazine: shares structural similarities with other heterocyclic compounds such as pyridines and oxazines.

    Pyridines: These compounds have a similar nitrogen-containing ring structure.

    Oxazines: These compounds also contain an oxygen and nitrogen in a fused ring system.

Uniqueness

The uniqueness of this compound lies in its specific ring fusion and stereochemistry, which confer distinct chemical and biological properties

Properties

CAS No.

28941-51-7

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

(4S,4aS)-4-methyl-1,3,4,4a,5,6,7,8-octahydropyrido[1,2-c][1,3]oxazine

InChI

InChI=1S/C9H17NO/c1-8-6-11-7-10-5-3-2-4-9(8)10/h8-9H,2-7H2,1H3/t8-,9+/m1/s1

InChI Key

ROMDKRLAFURCAI-BDAKNGLRSA-N

Isomeric SMILES

C[C@@H]1COCN2[C@H]1CCCC2

Canonical SMILES

CC1COCN2C1CCCC2

Origin of Product

United States

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